molecular formula C9H16N4S B1312191 5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine CAS No. 71125-49-0

5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1312191
CAS No.: 71125-49-0
M. Wt: 212.32 g/mol
InChI Key: DJQXUFKAVNHPLD-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a 1,3,4-thiadiazole core, a privileged scaffold renowned for its broad spectrum of pharmacological activities and metabolic stability . The 2-amino group on the thiadiazole ring serves as a versatile handle for further chemical derivatization, making this compound an excellent precursor for synthesizing novel bioactive molecules . The 1,3,4-thiadiazole scaffold is a well-established bioisostere for pyrimidine and pyridazine rings, and its derivatives often exhibit favorable physicochemical properties, including good cell permeability and oral absorption, leading to promising bioavailability profiles . The strong aromaticity of the ring system contributes to great in vivo stability and generally low toxicity for higher vertebrates . Furthermore, the mesoionic nature of certain 1,3,4-thiadiazole derivatives enables strong interactions with biomolecules like proteins and DNA, enhancing their potential as therapeutic agents . This specific compound is intended for research applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-(2,6-dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4S/c1-6-4-3-5-7(2)13(6)9-12-11-8(10)14-9/h6-7H,3-5H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQXUFKAVNHPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C2=NN=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylpiperidine with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the thiadiazole ring into more reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiadiazole derivatives

    Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

Basic Characteristics

  • Molecular Formula : C9H16N4S
  • Molecular Weight : 212.32 g/mol
  • CAS Number : 71125-49-0
  • Boiling Point : 348.7 ± 25.0 °C (Predicted)
  • Density : 1.180 ± 0.06 g/cm³ (Predicted)
  • pKa : 7.94 ± 0.10 (Predicted)

These properties suggest that the compound has favorable characteristics for various applications, particularly in drug development and agrochemicals.

Antimicrobial Activity

Recent studies have indicated that 5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Another promising application is in oncology. Research has shown that this compound can inhibit tumor growth in various cancer cell lines. A notable case study involved the use of this thiadiazole derivative in combination with other chemotherapeutic agents, which resulted in enhanced efficacy against breast cancer cells . The compound's ability to induce apoptosis in cancer cells while sparing normal cells is a significant advantage.

Neurological Applications

The piperidine moiety within the compound suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may possess neuroprotective effects, making it a candidate for further investigation in conditions such as Alzheimer's disease and Parkinson's disease .

Pesticidal Activity

The compound has shown promise as a pesticide. Field trials indicated that formulations containing this compound effectively reduced pest populations while minimizing harm to beneficial insects. Its mode of action appears to target specific enzymes critical to pest survival .

Herbicidal Properties

In addition to its pesticidal activity, this compound has been evaluated for herbicidal properties against common agricultural weeds. Laboratory studies have demonstrated effective inhibition of weed germination and growth at low concentrations .

Polymer Development

The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved resistance to degradation under environmental stressors .

Coatings and Films

This compound is also being investigated for use in coatings and films due to its potential UV-blocking properties and durability. Initial tests show that coatings incorporating the thiadiazole structure provide better protection against UV radiation compared to standard formulations .

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Substituent Effects on Thiadiazole Derivatives

Compound Substituent at 5-Position Key Structural Features Electronic Properties (Theoretical Data)
Target Compound 2,6-Dimethylpiperidin-1-yl Saturated six-membered ring with two methyl groups; basic nitrogen Increased lipophilicity; potential for H-bonding via NH₂
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 4-Methylphenyl Planar aromatic ring; electron-donating methyl group Enhanced π-π stacking; moderate dipole moment
5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine 4-Pyridyl Heteroaromatic ring with lone pair on nitrogen; dihedral angles: 18.2°–30.3° Strong H-bonding capacity; polarizable π-system
5-(Benzylthio)-1,3,4-thiadiazol-2-amine Benzylthio Flexible thioether linkage; bulky benzyl group Reduced crystallinity; increased steric hindrance
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine 4-Fluorophenyl Electron-withdrawing fluorine; planar structure High dipole moment; improved metabolic stability

Key Observations :

  • The 2,6-dimethylpiperidine group in the target compound introduces conformational rigidity and basicity, contrasting with the planar aromatic systems in phenyl or pyridyl derivatives. This may enhance solubility in acidic environments (via protonation) .
  • Steric effects : The methyl groups on the piperidine ring may hinder interactions with enzymatic pockets compared to less bulky substituents like 4-methylphenyl .

Key Observations :

  • The target compound’s synthesis is inferred to require nucleophilic aromatic substitution , whereas aryl derivatives often utilize condensation or cyclization reactions .
  • Ultrasound-assisted synthesis (e.g., for benzylthio derivatives) demonstrates improved efficiency, suggesting a viable optimization route for the target compound .

Key Observations :

  • The 2,6-dimethylpiperidine group may improve blood-brain barrier penetration due to increased lipophilicity, making the target compound a candidate for central nervous system-targeted therapies.
  • Fluorophenyl derivatives exhibit cytotoxicity, suggesting that electron-withdrawing groups enhance bioactivity .

Key Observations :

  • The target compound’s crystalline stability (inferred from piperidine analogs) may favor formulation for solid dosage forms .
  • Fluorophenyl derivatives show notable cytotoxicity, necessitating careful safety evaluation .

Biological Activity

5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Molecular Structure and Formula

  • Molecular Formula : C₉H₁₆N₄S
  • Molar Mass : 212.32 g/mol
  • CAS Number : 71125-49-0

The compound features a thiadiazole ring linked to a piperidine moiety, which is known to influence its biological activity through various mechanisms.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound possess activity against various bacterial strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismZone of Inhibition (mm)MIC (µg/mL)
A1Staphylococcus aureus1562.5
A2Escherichia coli1831.25
B2Pseudomonas aeruginosa16125
A3Aspergillus niger1450

The above table summarizes key findings from studies evaluating the antibacterial efficacy of thiadiazole derivatives. Notably, compounds A1 and A2 showed promising results against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been explored extensively. Compounds containing the thiadiazole ring have been reported to inhibit cancer cell proliferation through various mechanisms.

Table 2: Anticancer Activity Against Cell Lines

CompoundCell LineIC50 (µM)
C1HepG-24.37 ± 0.7
C2A-5498.03 ± 0.5
C3MCF-710.5 ± 0.9

This table highlights the cytotoxic effects observed in different cancer cell lines, indicating that certain derivatives of the compound may act as effective anticancer agents.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : Thiadiazole derivatives can interfere with RNA and DNA synthesis in microbial and cancer cells.
  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in cell proliferation and metabolism.
  • Membrane Disruption : The lipophilicity imparted by the piperidine moiety enhances membrane penetration and disrupts microbial membranes.

Case Studies

Several case studies have documented the effectiveness of thiadiazole derivatives in clinical settings:

  • Study on Antibacterial Efficacy : A study conducted by Mahendrasinh et al. (2013) evaluated various thiadiazole derivatives for their antibacterial properties against common pathogens. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
  • Anticancer Research : Another investigation reported by Dogan et al. (2018) focused on the anticancer effects of thiadiazole compounds on HepG-2 cells. The study found that specific derivatives exhibited potent cytotoxicity with low IC50 values, indicating their potential as lead compounds in cancer therapy .

Q & A

Basic: What are the standard synthetic routes for 1,3,4-thiadiazol-2-amine derivatives, and how can they be adapted for synthesizing the target compound?

Methodological Answer:
The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclocondensation reactions. For example:

  • Hydrazide-thiocyanate cyclization : Reacting substituted hydrazides with potassium thiocyanate in concentrated sulfuric acid (e.g., synthesis of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine via isonicotinoyl hydrazide cyclization .
  • Thermal cyclization : Heating carboxylic acid derivatives (e.g., 4-pyridinecarboxylic acid) with thiosemicarbazide at 363 K for 6 hours, followed by crystallization from ethanol or acetone .
    Adaptation : To synthesize the target compound, substitute the pyridine moiety with 2,6-dimethylpiperidine. Optimize reaction conditions (e.g., solvent, temperature, stoichiometry) using computational tools like quantum chemical calculations to predict favorable pathways .

Basic: How are structural ambiguities resolved in 1,3,4-thiadiazole derivatives, particularly regarding regiochemistry and conformation?

Methodological Answer:

  • X-ray crystallography : Determines bond lengths, angles, and dihedral angles (e.g., two distinct molecular conformations in 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine with dihedral angles of 18.2° and 30.3° between thiadiazole and pyridine rings .
  • NMR and FTIR : Assign signals based on substituent effects. For example, NH2_2 groups in thiadiazoles show characteristic IR stretches at ~3300 cm1^{-1} and distinct 1^1H NMR singlets (~5.5 ppm) .

Advanced: How can computational methods optimize reaction conditions for synthesizing thiadiazole derivatives?

Methodological Answer:

  • Reaction path search : Use quantum chemical calculations (e.g., density functional theory) to model transition states and identify low-energy pathways .
  • Machine learning : Train models on existing reaction data (e.g., solvent polarity, temperature, catalyst effects) to predict optimal conditions. For example, Pd(PPh3_3)4_4-catalyzed coupling reactions at 150°C in DME:H2_2O (10:1) for introducing pyridyl groups .
  • Process simulation : Tools like COMSOL Multiphysics enable virtual testing of reactor designs and heat/mass transfer effects .

Advanced: How to design experiments to resolve contradictions in biological activity data for structurally similar thiadiazoles?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., 2,6-dimethylpiperidine vs. pyridine) and test against biological targets. For example, antimicrobial assays for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives showed activity dependent on electron-withdrawing groups .
  • Statistical analysis : Apply factorial design to isolate variables (e.g., substituent position, solvent polarity) contributing to activity discrepancies .
  • Molecular docking : Compare binding affinities of derivatives with target proteins (e.g., bacterial enzymes) using software like AutoDock .

Advanced: What strategies mitigate challenges in crystallizing thiadiazole derivatives for structural studies?

Methodological Answer:

  • Solvent screening : Use slow evaporation of polar aprotic solvents (e.g., acetone, DMF) to promote hydrogen-bonded networks. For example, N–H···N interactions in 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine formed 2D supramolecular structures .
  • Additive-assisted crystallization : Introduce co-crystallizing agents (e.g., trifluoroacetic acid) to stabilize specific conformations.
  • Temperature control : Gradual cooling from 363 K to room temperature minimizes disorder, as demonstrated in analogous thiadiazole syntheses .

Basic: What analytical techniques validate the purity and identity of thiadiazole derivatives?

Methodological Answer:

  • Chromatography : HPLC or TLC with UV detection (λ ~254 nm) to assess purity.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ for C8_8H8_8N4_4S: 192.24 g/mol ).
  • Multinuclear NMR : 13^{13}C NMR distinguishes thiadiazole carbons (δ ~160-170 ppm for C2 and C5) from alkyl/aryl substituents .

Advanced: How can supramolecular interactions in thiadiazole derivatives be exploited for material science applications?

Methodological Answer:

  • Hydrogen-bonding networks : Design derivatives with multiple N–H donors (e.g., 2-amine groups) to form stable frameworks. For example, 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine exhibits 2D layers via N–H···N bonds .
  • Coordination polymers : Introduce metal-binding sites (e.g., pyridyl groups) for constructing MOFs. Analogous Co(II) complexes with tris(2-pyridylmethyl)amine ligands demonstrate structural versatility .

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